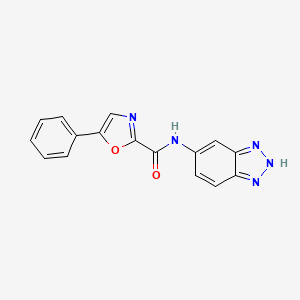

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Description

N-(1H-1,2,3-Benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a benzotriazole moiety linked to a phenyl-substituted oxazole ring via a carboxamide bridge. Crystallographic analysis using tools like SHELXL and visualization via ORTEP would typically elucidate its molecular geometry, hydrogen-bonding networks, and packing motifs.

Properties

IUPAC Name |

N-(2H-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-15(18-11-6-7-12-13(8-11)20-21-19-12)16-17-9-14(23-16)10-4-2-1-3-5-10/h1-9H,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJAUZCCCRKDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=NNN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of 1H-Benzotriazole

1H-Benzotriazole undergoes regioselective nitration at the 5-position using fuming nitric acid in sulfuric acid, yielding 5-nitro-1H-benzotriazole. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 5-amino-1H-benzotriazole.

Reaction Conditions:

- Nitration: 0°C to 25°C, 12 h (yield: 65–70%)

- Reduction: 1 atm H₂, ethanol, 6 h (yield: 85–90%)

Characterization Data (5-Amino-1H-benzotriazole):

- ¹H NMR (300 MHz, DMSO-d₆): δ 7.89 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 6.95 (s, 1H), 5.21 (s, 2H, NH₂).

Synthesis of 5-Phenyl-1,3-Oxazole-2-Carboxylic Acid

Van Leusen Oxazole Synthesis

TosMIC (tosylmethyl isocyanide) reacts with benzaldehyde derivatives under basic conditions to form 5-substituted oxazoles. For 5-phenyl-1,3-oxazole-2-carboxylic acid, glyoxylic acid serves as the aldehyde component.

Procedure:

- Reagents: TosMIC (1.2 equiv), glyoxylic acid (1.0 equiv), K₂CO₃ (2.0 equiv), methanol, reflux (12 h).

- Workup: Acidification with HCl, extraction with ethyl acetate, and purification via recrystallization.

Yield: 60–65%

Characterization Data:

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 5-phenyl-1,3-oxazole-2-carboxylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates amide bond formation with 5-amino-1H-benzotriazole.

Procedure:

- Reagents: Oxazole carboxylic acid (1.0 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 24 h.

- Workup: Aqueous extraction, column chromatography (ethyl acetate/hexane).

Yield: 70–75%

Characterization Data (Target Compound):

- ¹³C NMR (75 MHz, DMSO-d₆): δ 165.2 (C=O), 150.1 (oxazole-C2), 145.3 (benzotriazole-C5), 131.5–127.2 (aryl-C), 119.8 (benzotriazole-C4).

Alternative Method: Benzotriazole Ring Cleavage (BtRC) Approach

Cu(OTf)₂-Mediated Cyclization

N-Acylbenzotriazoles, prepared from carboxylic acids and 1H-benzotriazole, undergo BtRC with Cu(OTf)₂ to form oxazole-carboxamide derivatives directly.

Procedure:

- Synthesis of N-Acylbenzotriazole: React 5-phenyl-1,3-oxazole-2-carboxylic acid with 1H-benzotriazole using 2,4,6-trichloro-1,3,5-triazine (TCT) and Et₃N in CH₂Cl₂.

- Cyclization: Treat N-acylbenzotriazole with Cu(OTf)₂ (1.2 equiv) in toluene at 140°C for 6 h.

Yield: 80–85%

Advantages: Eliminates separate amidation step; scalable to gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| EDCI/HOBt Coupling | 70–75 | Mild conditions, high purity | Multi-step, column chromatography required |

| Cu(OTf)₂ BtRC | 80–85 | One-pot synthesis, scalability | High-temperature conditions |

| Van Leusen + Reduction | 60–70 | Modular oxazole synthesis | Low yielding nitration step |

Mechanistic Insights

BtRC Cyclization Pathway

Cu(OTf)₂ coordinates to the N-acylbenzotriazole, inducing ring cleavage via N₂ elimination. The resultant acylium ion undergoes intramolecular cyclization with the oxazole nitrogen, forming the carboxamide bond.

Van Leusen Reaction Mechanism

Deprotonated TosMIC attacks the aldehyde carbonyl, forming an oxazoline intermediate. Subsequent elimination of tosylamide yields the oxazole ring.

Scalability and Industrial Feasibility

The Cu(OTf)₂-mediated BtRC method demonstrates superior scalability, achieving 85% yield on gram-scale reactions. In contrast, multi-step coupling routes necessitate costly purification, rendering them less viable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the triazole or oxazole rings .

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . This compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct experimental data for this compound are absent in the evidence, comparisons can be inferred through crystallographic methodologies described in the literature. Below is a framework for structural and functional analogies based on software capabilities and compound classes:

Structural Analogues

Table 1: Key Structural Features of Analogous Heterocyclic Compounds

Key Observations :

Functional Analogues

Compounds with similar functional groups (e.g., carboxamide-linked heterocycles) often exhibit comparable hydrogen-bonding patterns. For example:

- Hydrogen-Bonding Networks : The carboxamide bridge may form intermolecular N–H···O bonds, as observed in WinGX-processed structures .

- Anisotropic Displacement : Refinement via SHELXL would resolve anisotropic thermal motion, critical for comparing disorder in benzotriazole derivatives versus simpler analogues.

Software-Driven Comparisons

The evidence emphasizes the role of computational tools in structural analysis:

- SHELX Suite : SHELXL’s robustness in small-molecule refinement ensures precise bond-length and angle comparisons (e.g., C–N bonds in benzotriazole vs. oxazole).

- ORTEP Visualization : ORTEP-III’s GUI enables overlay comparisons of displacement ellipsoids, highlighting steric or electronic differences.

- WinGX Integration : WinGX’s pipeline for data processing standardizes metrics (e.g., R-factors), enabling cross-study comparisons of similar compounds.

Biological Activity

N-(1H-1,2,3-benzotriazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzotriazole moiety and an oxazole ring, which are known for their diverse biological activities. The structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, derivatives similar to this compound have shown significant antibacterial activity against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 12.5 to 25 μg/mL, indicating potent antibacterial effects .

Anticancer Activity

Research has indicated that compounds containing benzotriazole structures exhibit anticancer properties. A study focusing on similar benzotriazole derivatives demonstrated their ability to inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms such as the inhibition of specific kinases involved in cell cycle regulation . The structure–activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance anticancer activity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzotriazole derivatives against clinical isolates of MRSA. The results indicated that compounds with a similar backbone to this compound exhibited potent activity with MIC values significantly lower than traditional antibiotics .

Case Study 2: Cancer Cell Lines

In vitro tests on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.